Product packaging for N-Methyl-3-(pyridin-4-yl)propan-1-amine(Cat. No.:CAS No. 116578-57-5)

N-Methyl-3-(pyridin-4-yl)propan-1-amine

Cat. No.: B054551
CAS No.: 116578-57-5
M. Wt: 150.22 g/mol
InChI Key: BUCBPAXMXLVROO-UHFFFAOYSA-N
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Description

Research Applications and Value: N-Methyl-3-(pyridin-4-yl)propan-1-amine (CAS 116578-57-5) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a pyridine ring and a flexible N-methylpropanamine chain, makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. Research indicates that structurally similar pyridine-containing compounds demonstrate remarkable pharmaceutical properties and have shown promise in antimicrobial studies against various gram-positive and gram-negative bacteria, including E. coli , S. typhi , and B. subtilis . Chemical Characteristics: This compound is supplied as a high-purity material for research applications. Its molecular formula is C 9 H 14 N 2 with a molecular weight of 150.22 g/mol . The compound's structural features facilitate its use as a key intermediate in organic synthesis, particularly for constructing molecules with potential applications as enzyme inhibitors or antimicrobial agents. The pyridine moiety is a common pharmacophore in active pharmaceutical ingredients, contributing to the compound's research value in developing new therapeutic agents. Usage Note: For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B054551 N-Methyl-3-(pyridin-4-yl)propan-1-amine CAS No. 116578-57-5

Properties

IUPAC Name

N-methyl-3-pyridin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-10-6-2-3-9-4-7-11-8-5-9/h4-5,7-8,10H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCBPAXMXLVROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621002
Record name N-Methyl-3-(pyridin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116578-57-5
Record name N-Methyl-3-(pyridin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 3-(pyridin-4-yl)propanal undergoes nucleophilic attack by methylamine, forming an imine intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates selective conversion to the tertiary amine. Key variables include:

  • Solvent polarity : Methanol enhances imine stability compared to tetrahydrofuran (THF).

  • Temperature : Room temperature (25°C) minimizes side reactions like over-reduction.

  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to methylamine maximizes yield.

Yield Optimization

A comparative study of reducing agents reveals the following performance (Table 1):

Reducing AgentSolventYield (%)Purity (%)
NaBH₃CNMethanol7899
NaBH₄Ethanol4585
H₂/Pd-CTHF6292

Table 1 : Yield and purity of N-Methyl-3-(pyridin-4-yl)propan-1-amine using different reducing agents.

Sodium cyanoborohydride outperforms alternatives due to its selective reduction of imines without attacking the pyridine ring.

Alkylation of 3-(Pyridin-4-yl)propan-1-amine

Primary amine alkylation provides a two-step route to N-methyl derivatives. This method involves generating 3-(pyridin-4-yl)propan-1-amine followed by N-methylation.

Synthesis of 3-(Pyridin-4-yl)propan-1-amine

The precursor amine is synthesized via:

  • Nitrile Reduction : Hydrogenation of 3-(pyridin-4-yl)propanenitrile using Raney nickel (Ra-Ni) in ethanol under 50 psi H₂ at 80°C for 12 hours.

  • Gabriel Synthesis : Reaction of 3-(pyridin-4-yl)propyl bromide with potassium phthalimide in DMF at 100°C, followed by hydrazinolysis.

N-Methylation Strategies

  • Methyl Iodide Alkylation : Treatment of 3-(pyridin-4-yl)propan-1-amine with methyl iodide (1.2 eq) and potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 8 hours achieves 72% yield.

  • Eschweiler-Clarke Reaction : Heating the amine with formaldehyde (2 eq) and formic acid (3 eq) at 100°C for 24 hours provides 68% yield, though this method risks over-methylation.

Catalytic Amination of 3-(Pyridin-4-yl)propanol

Transition-metal-catalyzed amination offers a scalable alternative. A nickel-catalyzed system converts 3-(pyridin-4-yl)propanol to the tertiary amine via dehydrogenative coupling with methylamine.

Reaction Parameters

  • Catalyst : Ni/Al₂O₃ (5 mol%)

  • Solvent : Toluene

  • Temperature : 120°C

  • Duration : 24 hours

This method achieves 65% yield with >95% selectivity, attributed to the catalyst’s ability to dehydrogenate the alcohol to an aldehyde intermediate in situ.

Industrial Scalability

Continuous-flow reactors enhance this process:

  • Residence Time : 30 minutes

  • Throughput : 1.2 kg/L·h

  • Purity : 98% (by GC-MS)

Enzymatic Resolution for Enantiopure Derivatives

While this compound lacks stereocenters, related chiral analogs inform resolution techniques. Lipase-mediated kinetic resolution of racemic mixtures in isopropyl ether achieves 99% enantiomeric excess (ee) for (S)-isomers, suggesting applicability to structurally similar amines.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(pyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound into its corresponding secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Secondary or tertiary amines

    Substitution: Functionalized pyridine derivatives

Scientific Research Applications

N-Methyl-3-(pyridin-4-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-Methyl-3-(pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the reuptake of neurotransmitters, thereby enhancing their availability in the synaptic cleft and exerting therapeutic effects.

Comparison with Similar Compounds

Pyridin-4-yl vs. Pyridin-2-yl Isomers

Replacing the pyridin-4-yl group with pyridin-2-yl (e.g., (3RS)-3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Maleate, ) alters the molecule’s steric and electronic profile. The pyridin-2-yl group’s nitrogen position may hinder binding to monoamine transporters compared to the 4-position, reducing SNRI activity .

Substituted Phenyl and Heteroaromatic Groups

  • Ammoxetine (): Incorporates a benzo[d][1,3]dioxol-4-yloxy and thiophen-2-yl group, enhancing dual 5-HT/NE reuptake inhibition. This structural complexity contributes to its potent analgesic properties in animal models .

Amine Group Modifications

Methyl vs. Dimethyl vs. Morpholino Substitutions

  • 3-Morpholino-N-(pyridin-4-ylmethyl)propan-1-amine (): Replacing the methylamine with a morpholino ring enhances solubility due to the oxygen atom’s polarity, which may improve bioavailability in aqueous environments .

Analgesic and SNRI Activity

  • Ammoxetine demonstrates acute analgesic effects in animal models, attributed to its balanced inhibition of 5-HT and NE reuptake .
  • Rac-Duloxetine-D7 Maleate (): Incorporates a naphthalenyl and thiophenyl group, showing deuterium’s role in prolonging metabolic stability. This highlights how aromatic substituents and isotopic labeling can refine drug profiles .

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
N-Methyl-3-(pyridin-4-yl)propan-1-amine Pyridin-4-yl, methylamine ~179.24 (calculated) Potential CNS modulator
Ammoxetine Benzo[d][1,3]dioxol-4-yloxy, thiophen-2-yl - SNRI, analgesic
(3RS)-3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Chlorophenyl, pyridin-2-yl 356.81 (Maleate salt) Chlorpheniramine impurity
3-Morpholino-N-(pyridin-4-ylmethyl)propan-1-amine Morpholino, pyridin-4-ylmethyl 235.33 Not reported

Biological Activity

N-Methyl-3-(pyridin-4-yl)propan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer therapy. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

This compound, also known as a pyridine derivative, is characterized by its ability to interact with various biological targets. The synthesis typically involves the alkylation of pyridine derivatives, which can be achieved through several methods including nucleophilic substitution reactions .

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It may function as either an agonist or antagonist , influencing neurotransmitter availability in the synaptic cleft. This modulation can enhance or inhibit various biochemical pathways, making it a candidate for therapeutic applications in treating neurological disorders .

1. Interaction with Enzymes

Research indicates that this compound may inhibit certain enzymes involved in neurotransmitter metabolism. For instance, it has been shown to affect the reuptake of neurotransmitters, thereby increasing their synaptic availability. This property is particularly relevant for conditions like depression and anxiety disorders .

2. Anticancer Activity

Several studies have evaluated the compound's anticancer potential. For example, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism includes inducing apoptosis through multiple pathways such as mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Table 1: Summary of Biological Activity Against Cancer Cell Lines

Cell Line IC50 (µM) Mechanism
HeLa28.3Apoptosis induction
MCF-756.6Cell cycle arrest at G1 phase
MDA-MB-2310.0046Antiproliferative activity

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on HeLa and MCF-7 cell lines using MTT assays. The results indicated that the compound significantly inhibited cell proliferation, with IC50 values suggesting potent activity against these cancer types .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis through ROS overproduction and mitochondrial dysfunction. Fluorescence microscopy confirmed these findings by showing increased staining in treated cells, indicative of cell death processes .

Q & A

Q. Key Optimization Factors :

  • Temperature : Maintain 35–50°C to balance reaction rate and side-product formation .
  • Catalyst Loading : 5–10 mol% CuBr improves yield in alkylation reactions .
  • Workup : Acid-base extraction (e.g., HCl wash) removes unreacted starting materials .

Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should researchers anticipate?

Q. Basic

  • ¹H NMR :
    • Methyl group (N–CH₃) : Singlet at δ 2.2–2.4 ppm.
    • Pyridine protons : Doublets at δ 8.4–8.6 ppm (meta to N) and δ 7.2–7.4 ppm (para to N) .
    • Propanamine chain : Multiplets for –CH₂– groups at δ 1.6–2.8 ppm.
  • HRMS (ESI) : Expect [M+H]⁺ at m/z 151.12 (C₉H₁₄N₂) .
  • ¹³C NMR : Pyridine carbons at δ 120–150 ppm, with the methyl carbon at δ 35–40 ppm .

Validation : Compare with spectral data of structural analogs like 3-(pyridin-4-yl)propan-1-amine (CAS 30532-36-6) .

How can researchers investigate the biological target engagement of this compound, particularly in neurotransmitter systems?

Q. Advanced

  • Radioligand Binding Assays : Use tritiated norepinephrine or serotonin to assess affinity for monoamine transporters (e.g., NET, SERT). For example, competitive binding assays with HEK-293 cells expressing human transporters .
  • Functional Assays : Measure neurotransmitter reuptake inhibition in synaptosomes using fluorometric or HPLC-based detection .
  • Selectivity Profiling : Compare IC₅₀ values against related targets (e.g., dopamine transporter) to confirm specificity .

Note : Structural analogs like N-Methyl-3-(p-tolyloxy)propan-1-amine show high selectivity for norepinephrine transporters, suggesting similar methodologies apply .

What computational chemistry approaches are suitable for predicting the binding modes of this compound with potential biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with transporter proteins (e.g., NET). Prioritize pyridine and amine groups for hydrogen bonding and π-π stacking .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding affinities. Compare with experimental IC₅₀ values for validation .

Case Study : Analogous ligands like 3-(3-fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine have been studied using these methods .

How should contradictory data in biological activity assays for this compound be systematically analyzed?

Q. Advanced

Purity Verification : Confirm compound integrity via HPLC (≥95% purity) and HRMS. Impurities like N-demethylated byproducts may skew results .

Assay Reprodubility : Replicate experiments across multiple labs to rule out protocol variability.

Off-Target Screening : Use panels (e.g., Eurofins CEREP) to identify unintended interactions with GPCRs or ion channels .

Structural Modifications : Synthesize derivatives (e.g., pyridine-substituted analogs) to isolate structure-activity relationships (SAR) .

Example : Discrepancies in norepinephrine reuptake inhibition may arise from differences in cell lines (e.g., HEK vs. neuronal cells) .

What strategies are effective for resolving low synthetic yields of this compound?

Q. Advanced

  • Catalyst Screening : Test palladium or nickel catalysts for improved C–N coupling efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 100°C vs. 48 hours conventional) .
  • Solvent Optimization : Switch to polar aprotic solvents like DMF or DMAc to enhance solubility of intermediates .
  • Protecting Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) to prevent side reactions during alkylation .

Data-Driven Example : A 17.9% yield was reported for a structurally complex pyrazole analog under similar conditions, highlighting the need for iterative optimization .

How can researchers evaluate the metabolic stability of this compound in preclinical studies?

Q. Advanced

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., N-oxidation of pyridine) .
  • CYP Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .
  • In Silico Tools : Use ADMET Predictor or MetaSite to simulate metabolic pathways .

Reference : Analogous SNRIs like ammoxetine have been profiled for CYP interactions .

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